molecular formula C5H3BrClIN2 B1389798 5-Bromo-4-chloro-3-iodopyridin-2-amine CAS No. 1228666-03-2

5-Bromo-4-chloro-3-iodopyridin-2-amine

Cat. No. B1389798
CAS RN: 1228666-03-2
M. Wt: 333.35 g/mol
InChI Key: VUZRKELWKYLVBZ-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-3-iodopyridin-2-amine is a chemical compound with the empirical formula C5H3BrClIN2 . It has a molecular weight of 333.35 g/mol . This compound is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string Nc1ncc(Br)c(Cl)c1I . This indicates that the molecule contains a pyridine ring with bromine, chlorine, and iodine substituents, as well as an amine group .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, and at a temperature between 2-8°C. The boiling point of this compound is not available.

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral, indicating that it is acutely toxic if ingested . The safety pictograms associated with this compound include GHS06, which represents acute toxicity . The precautionary statements include P301 + P310, which advise that if the compound is swallowed, one should immediately call a poison center or doctor .

Biochemical Analysis

Biochemical Properties

5-Bromo-4-chloro-3-iodopyridin-2-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s halogenated pyridine ring allows it to form strong interactions with enzyme active sites, potentially inhibiting or modifying enzyme activity. For example, it may interact with kinases or phosphatases, altering their activity and impacting downstream signaling pathways .

Cellular Effects

The effects of this compound on cells are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may inhibit specific kinases, leading to altered phosphorylation states of key signaling proteins. This can result in changes in gene expression profiles and metabolic fluxes within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit enzyme activity by occupying the active site or allosteric sites, preventing substrate binding or altering enzyme conformation. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but prolonged exposure may lead to degradation and reduced efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and specific biochemical effects. At higher doses, it can cause toxic or adverse effects, including cellular damage and altered physiological functions. Threshold effects are observed, where a certain dosage level is required to elicit significant biochemical responses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its biochemical effects, as it needs to reach specific targets within the cell .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its activity or function. For example, the compound may localize to the nucleus, influencing gene expression, or to the mitochondria, affecting cellular metabolism .

properties

IUPAC Name

5-bromo-4-chloro-3-iodopyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClIN2/c6-2-1-10-5(9)4(8)3(2)7/h1H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUZRKELWKYLVBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)N)I)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50673602
Record name 5-Bromo-4-chloro-3-iodopyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1228666-03-2
Record name 5-Bromo-4-chloro-3-iodo-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228666-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-4-chloro-3-iodopyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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